molecular formula C8H4ClNO4S B13202942 2,3-Dioxo-2,3-dihydro-1H-indole-4-sulfonyl chloride

2,3-Dioxo-2,3-dihydro-1H-indole-4-sulfonyl chloride

Cat. No.: B13202942
M. Wt: 245.64 g/mol
InChI Key: HNFVAANFOVWOPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dioxo-2,3-dihydro-1H-indole-4-sulfonyl chloride: is a chemical compound with the molecular formula C₈H₄ClNO₄S. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dioxo-2,3-dihydro-1H-indole-4-sulfonyl chloride typically involves the reaction of indole derivatives with sulfonyl chlorides under controlled conditions. One common method includes the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dioxo-2,3-dihydro-1H-indole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

2,3-Dioxo-2,3-dihydro-1H-indole-4-sulfonyl chloride has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,3-Dioxo-2,3-dihydro-1H-indole-4-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Methyl-2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonyl chloride
  • 5-Chlorosulfonylisatine

Comparison: Compared to similar compounds, 2,3-Dioxo-2,3-dihydro-1H-indole-4-sulfonyl chloride is unique due to its specific substitution pattern and functional groups. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H4ClNO4S

Molecular Weight

245.64 g/mol

IUPAC Name

2,3-dioxo-1H-indole-4-sulfonyl chloride

InChI

InChI=1S/C8H4ClNO4S/c9-15(13,14)5-3-1-2-4-6(5)7(11)8(12)10-4/h1-3H,(H,10,11,12)

InChI Key

HNFVAANFOVWOPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)Cl)C(=O)C(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.